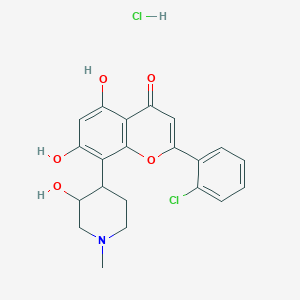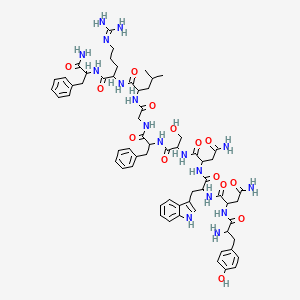
Kisspeptin-10, human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kisspeptin-10, human, is a decapeptide derived from the primary translation product of the KISS1 gene. This peptide plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis, which is essential for reproductive function. Kisspeptin-10 has been identified as a potent stimulator of gonadotropin-releasing hormone secretion, thereby influencing the release of luteinizing hormone and follicle-stimulating hormone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kisspeptin-10 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is then coupled with protected amino acids using activating agents such as carbodiimides. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Kisspeptin-10 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps .
Analyse Des Réactions Chimiques
Types of Reactions: Kisspeptin-10 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as binding to its receptor, the kisspeptin receptor (KISS1R), which triggers downstream signaling pathways .
Common Reagents and Conditions:
Activating Agents: Carbodiimides (e.g., DCC, EDC)
Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl), Boc (tert-Butyloxycarbonyl)
Cleavage Reagents: TFA (Trifluoroacetic acid)
Major Products Formed: The primary product of these reactions is the Kisspeptin-10 peptide itself. Upon binding to its receptor, it can induce the release of various hormones and signaling molecules .
Applications De Recherche Scientifique
Kisspeptin-10 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in reproductive biology, particularly in the regulation of puberty and fertility.
Medicine: Explored as a potential therapeutic agent for conditions such as hypogonadotropic hypogonadism and infertility. .
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mécanisme D'action
Kisspeptin-10 exerts its effects by binding to the kisspeptin receptor (KISS1R), a G-protein-coupled receptor. This binding activates the Gαq/11 protein, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol. These molecules trigger the release of calcium ions from intracellular stores, which in turn stimulates the secretion of gonadotropin-releasing hormone from the hypothalamus . This hormone then acts on the pituitary gland to release luteinizing hormone and follicle-stimulating hormone, which are critical for reproductive function .
Comparaison Avec Des Composés Similaires
Kisspeptin-54: A longer peptide derived from the same KISS1 gene, with similar biological activity but different pharmacokinetic properties.
Kisspeptin-13 and Kisspeptin-14: Shorter peptides with varying degrees of receptor affinity and biological activity.
Uniqueness: Kisspeptin-10 is unique in its ability to potently stimulate gonadotropin-releasing hormone secretion with high specificity and affinity for the kisspeptin receptor. Its shorter length compared to Kisspeptin-54 allows for easier synthesis and potentially different pharmacokinetic profiles, making it a valuable tool in both research and therapeutic applications .
Propriétés
IUPAC Name |
N-[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKWYDZSSQNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-[4-[4-(Dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B13392782.png)
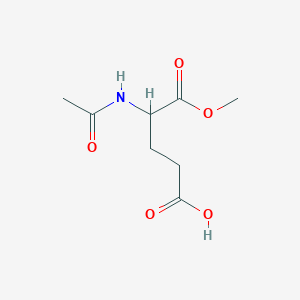
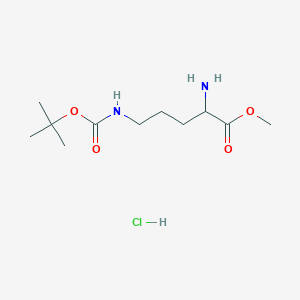
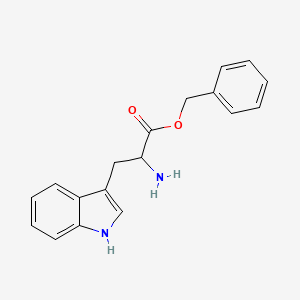
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13392794.png)
![2-[2-[[6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392801.png)
![Tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate](/img/structure/B13392802.png)
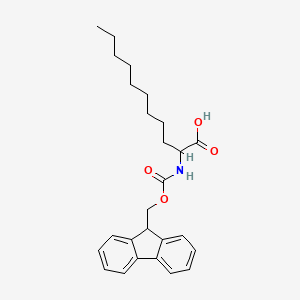
![methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0^{2,7]dodec-3-ene-3-carboxylate](/img/structure/B13392807.png)
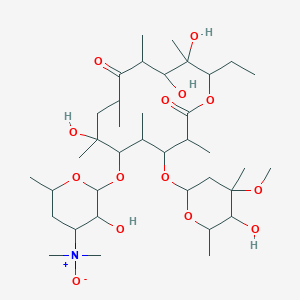
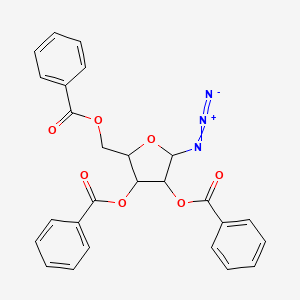
![4-[(4-Tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392823.png)
![(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13392836.png)
